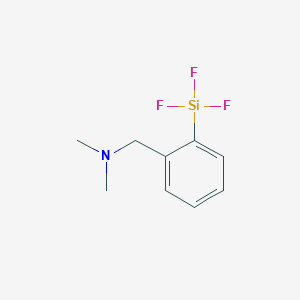

N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimetil-1-(2-(trifluorosil)fenil)metanamina: es un compuesto orgánico que presenta un grupo trifluorosil unido a un anillo fenilo, que a su vez está conectado a un grupo dimetilamino

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N,N-Dimetil-1-(2-(trifluorosil)fenil)metanamina generalmente implica la reacción de un derivado del benceno sustituido con trifluorosil con dimetilamina. Las condiciones de reacción a menudo requieren un disolvente como diclorometano y un catalizador para facilitar la formación del producto deseado. La reacción generalmente se lleva a cabo bajo atmósfera inerte para evitar reacciones secundarias no deseadas.

Métodos de producción industrial: En un entorno industrial, la producción de N,N-Dimetil-1-(2-(trifluorosil)fenil)metanamina puede implicar reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos es común para optimizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: N,N-Dimetil-1-(2-(trifluorosil)fenil)metanamina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden conducir a la formación de aminas más simples u otros productos reducidos.

Sustitución: El grupo trifluorosil puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o compuestos organometálicos.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede dar como resultado una variedad de derivados funcionalizados.

Aplicaciones Científicas De Investigación

N,N-Dimetil-1-(2-(trifluorosil)fenil)metanamina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos trifluorosil en moléculas.

Biología: El compuesto puede explorarse por su posible actividad biológica e interacciones con biomoléculas.

Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.

Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo por el cual N,N-Dimetil-1-(2-(trifluorosil)fenil)metanamina ejerce sus efectos implica interacciones con dianas moleculares como enzimas o receptores. El grupo trifluorosil puede mejorar la estabilidad y reactividad del compuesto, permitiéndole participar en varias vías bioquímicas. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.

Comparación Con Compuestos Similares

Compuestos similares:

N,N-Dimetil-1-fenilmetanamina: Carece del grupo trifluorosil, lo que da como resultado diferentes propiedades químicas y reactividad.

N,N-Dimetil-1-(2-(trifluorometil)fenil)metanamina: Contiene un grupo trifluorometil en lugar de un grupo trifluorosil, lo que lleva a variaciones en la estabilidad y la reactividad.

Unicidad: N,N-Dimetil-1-(2-(trifluorosil)fenil)metanamina es única debido a la presencia del grupo trifluorosil, que imparte propiedades químicas distintivas como una mayor estabilidad y reactividad. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.

Actividad Biológica

N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine is a compound that has garnered attention due to its unique trifluorosilyl group, which can significantly influence its biological activity. This article explores the biological activities associated with this compound, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring that is further substituted with a trifluorosilyl group. This specific arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest significant antibacterial activity, particularly against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 8 |

| This compound | TBD | TBD |

Cytotoxicity and Anti-Cancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, assays conducted on glioblastoma cell lines revealed significant apoptosis induced by the compound, suggesting its potential as an anti-cancer agent. The mechanisms of action may involve the disruption of cellular signaling pathways or direct DNA damage .

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LN229 (Glioblastoma) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | DNA damage |

Case Studies

Several studies have explored the biological activity of similar compounds with trifluorosilyl substitutions. For instance, a study published in the Journal of Organometallic Chemistry highlighted the synthesis and evaluation of N-silylmethylbenzanilides, which showed promising anti-cancer properties in vitro and in vivo models . These findings support the hypothesis that the trifluorosilyl group can enhance the biological efficacy of amine derivatives.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound have been predicted using computational methods. These analyses suggest favorable pharmacokinetic properties consistent with Lipinski's Rule of Five, indicating good oral bioavailability and low toxicity .

Propiedades

Número CAS |

87996-42-7 |

|---|---|

Fórmula molecular |

C9H12F3NSi |

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

N,N-dimethyl-1-(2-trifluorosilylphenyl)methanamine |

InChI |

InChI=1S/C9H12F3NSi/c1-13(2)7-8-5-3-4-6-9(8)14(10,11)12/h3-6H,7H2,1-2H3 |

Clave InChI |

WTFQUAZFQVHZNN-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CC1=CC=CC=C1[Si](F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.